molecular formula C37H68N2O13 B601420 Clarithromycin Impurity M CAS No. 127182-43-8

Clarithromycin Impurity M

カタログ番号: B601420
CAS番号: 127182-43-8
分子量: 748.9 g/mol
InChIキー: MPBKKWQXSHKTAP-UXZNNQEFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clarithromycin Impurity M is a by-product formed during the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. Clarithromycin is widely used to treat various bacterial infections due to its improved acid stability and enhanced antibacterial activity compared to erythromycin. Impurities like this compound are important to identify and characterize to ensure the purity and efficacy of the final pharmaceutical product .

作用機序

Target of Action

Clarithromycin Impurity M, also known as 3″-N-demethyl-6-O-methylerythromycin A (E)-9-oxime , is a derivative of Clarithromycin, a well-known macrolide antibiotic . The primary target of Clarithromycin and its derivatives is the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell, making it an effective target for antibiotics.

Mode of Action

Clarithromycin and its derivatives, including this compound, inhibit bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, Clarithromycin may be bacteriostatic or bactericidal .

Biochemical Pathways

It is known that the inhibition of protein synthesis disrupts essential bacterial functions, leading to the cessation of growth or death of the bacteria .

Pharmacokinetics

Clarithromycin has increased oral bioavailability (52 to 55%), increased plasma concentrations, and a longer elimination half-life (3.3 to 4.9 hours) compared to erythromycin . It also has extensive diffusion into various body tissues and fluids . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin .

Result of Action

The result of this compound’s action would be the inhibition of bacterial growth or the death of the bacteria, due to the disruption of protein synthesis . This makes it potentially useful in the treatment of various bacterial infections.

Action Environment

The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the concentration of the impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures . Furthermore, the efficacy of Clarithromycin can be affected by the pH of the environment, as it is known to be unstable under acidic conditions .

生化学分析

Biochemical Properties

Clarithromycin Impurity M plays a role in biochemical reactions primarily as an unintended byproduct. It interacts with various enzymes and proteins during its formation. Specifically, it is generated when erythromycin-A is treated with hydroxylamine and acetic acid in isopropyl alcohol . The interaction involves the formation of a hydrazinium salt, which is a key intermediate in the synthesis pathway. This impurity can affect the overall yield and purity of the final clarithromycin product.

Cellular Effects

This compound can influence cellular processes by interacting with cellular proteins and enzymes. Its presence in clarithromycin formulations may lead to unintended cellular responses. For instance, impurities in macrolide antibiotics have been shown to affect cell signaling pathways and gene expression . This compound may similarly impact cellular metabolism and function, although specific studies on its cellular effects are limited.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules during the synthesis of clarithromycin. The impurity is formed through an acid-base interaction involving hydroxylamine and erythromycin-A This interaction leads to the formation of a hydrazinium salt, which can further react to produce the impurity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this impurity are influenced by factors such as temperature and reaction time . Prolonged reaction times and elevated temperatures can increase the concentration of this compound in the reaction mixture. Studies have shown that the impurity can be observed at higher concentrations when the reaction is conducted at 58°C for 72 hours or at 70°C for 24 hours .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that macrolide antibiotics, including clarithromycin, can have varying effects based on dosage. High doses of clarithromycin can lead to adverse effects such as gastrointestinal disturbances and hepatotoxicity . It is plausible that this compound may contribute to these effects at higher concentrations.

Metabolic Pathways

This compound is involved in the metabolic pathways of clarithromycin synthesis. The impurity is formed during the reaction of erythromycin-A with hydroxylamine and acetic acid . This reaction is part of the metabolic pathway that leads to the production of clarithromycin. The presence of the impurity can affect the overall metabolic flux and the levels of metabolites in the synthesis process.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. It is known that clarithromycin and its metabolites are distributed widely in the body, including in tissues such as the liver and lungs . The impurity may follow similar distribution patterns, although specific studies on its transport and distribution are lacking.

Subcellular Localization

The subcellular localization of this compound has not been specifically studied. Clarithromycin and its metabolites are known to localize in various cellular compartments, including the cytoplasm and mitochondria . It is possible that this compound may also localize in similar subcellular compartments, potentially affecting its activity and function.

準備方法

Synthetic Routes and Reaction Conditions: Clarithromycin Impurity M is typically formed during the synthesis of clarithromycin from erythromycin-A. The process involves treating erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction produces erythromycin-A oxime, which can further react to form various impurities, including this compound .

Industrial Production Methods: In an industrial setting, the preparation of clarithromycin involves multiple steps, including protection and deprotection of functional groups, methylation, and purification. The formation of impurities like this compound can be influenced by reaction conditions such as temperature, reaction time, and the presence of specific reagents .

化学反応の分析

Types of Reactions: Clarithromycin Impurity M can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

科学的研究の応用

Research has focused on developing efficient methods for synthesizing Clarithromycin Impurity M. One such method involves using erythromycin oxime as a precursor, where specific reagents and conditions are applied to yield high-purity impurity M. The purification process typically includes crystallization techniques that enhance the compound's purity to over 99% .

Quality Control in Pharmaceutical Manufacturing

The presence of impurities like this compound is critical in quality control processes within pharmaceutical manufacturing. Regulatory bodies require stringent testing for impurities to ensure drug safety and efficacy. The identification and quantification of these impurities contribute to the overall quality assurance framework for clarithromycin products.

Case Studies and Research Findings

Several studies have documented the impact of this compound on drug formulation and efficacy:

  • A study published in Pharmaceutical Research highlighted that routine in vitro susceptibility tests might underestimate the effectiveness of clarithromycin when considering its active metabolites, including those formed from impurities . This suggests that understanding impurities can lead to better therapeutic outcomes.
  • Another research article discussed optimizing chromatographic conditions for analyzing clarithromycin impurities, including Impurity M, which is vital for ensuring compliance with pharmacopoeial standards .

類似化合物との比較

Uniqueness: Clarithromycin Impurity M is unique due to its specific formation pathway and chemical structure. Its identification and characterization are crucial for ensuring the quality and safety of clarithromycin as a pharmaceutical product .

生物活性

Clarithromycin is a widely used macrolide antibiotic known for its efficacy against various bacterial infections. However, the biological activity of its impurities, particularly Clarithromycin Impurity M , has garnered attention due to its potential implications in pharmacology and microbiology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, resistance patterns, and clinical significance, supported by data tables and case studies.

Overview of Clarithromycin and Its Impurities

Clarithromycin is a semisynthetic derivative of erythromycin, exhibiting broad-spectrum antibacterial activity. It primarily acts by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit. The compound is generally bacteriostatic but can be bactericidal depending on the concentration and type of organism involved .

This compound is one of several impurities that may arise during the synthesis of clarithromycin. Understanding the biological activity of these impurities is crucial as they can influence the overall efficacy and safety profile of the drug.

Clarithromycin and its impurities exhibit their effects primarily through:

Resistance Patterns

Resistance to clarithromycin has been documented extensively, particularly among mycobacterial species such as Mycobacterium abscessus. The emergence of resistance mechanisms, including point mutations in the rrl gene that encodes 23S rRNA, significantly impacts treatment outcomes .

Table 1: Resistance Mechanisms in Mycobacterium abscessus

MechanismDescriptionReference
Point MutationsMutations in rrl gene leading to reduced drug binding
Inducible ResistanceExpression of erm(41) methylase conferring resistance
Acquired ResistanceDevelopment of resistance during treatment

Clinical Significance

The clinical implications of clarithromycin impurities are significant. For instance, studies have shown that while clarithromycin is effective against many bacterial strains, the presence of certain impurities can alter susceptibility profiles.

Case Study: Efficacy Against Mycobacterium abscessus

A study involving 90 strains from cystic fibrosis patients demonstrated varying susceptibility to clarithromycin based on genetic factors. Notably, strains with specific erm(41) sequences exhibited inducible resistance, complicating treatment strategies .

Table 2: Susceptibility Results for Mycobacterium abscessus Strains

Strain TypeMIC (μg/ml)Resistance Mechanism
M. abscessus>16Inducible resistance via erm(41)
M. massiliense1Susceptible
M. bolletii>16Inducible resistance

特性

CAS番号

127182-43-8

分子式

C37H68N2O13

分子量

748.9 g/mol

IUPAC名

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C37H68N2O13/c1-14-25-37(10,44)30(41)20(4)27(39-45)18(2)16-36(9,47-13)32(52-34-28(40)24(38-11)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-35(8,46-12)31(42)23(7)49-26/h18-26,28-32,34,38,40-42,44-45H,14-17H2,1-13H3/b39-27+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChIキー

MPBKKWQXSHKTAP-UXZNNQEFSA-N

異性体SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O

正規SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O

純度

> 95%

数量

Milligrams-Grams

同義語

N-Desmethyl-6-O-methylerythromycin (9E)-Oxime;  3’’-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime;  Oxacyclotetradecane Erythromycin deriv.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。